molecular formula C22H24ClNO2 B13731756 Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride CAS No. 16146-82-0

Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride

Cat. No.: B13731756
CAS No.: 16146-82-0
M. Wt: 369.9 g/mol
InChI Key: VQPSWBXRVHKHAW-UHFFFAOYSA-N
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Description

Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride is a synthetic derivative of flavone, a class of polyphenolic compounds known for their diverse biological activities. Flavones are characterized by their 2-phenylchromen-4-one structure and are found in various plant-derived compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flavone derivatives, including Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride, typically involves several steps. One common method is the condensation of 2’-hydroxyacetophenone with an appropriate aldehyde to form a chalcone intermediate. This intermediate undergoes cyclization to form the flavone core structure.

Industrial Production Methods

Industrial production of flavone derivatives often involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pH, and reaction time. Catalysts and solvents are selected to facilitate the desired reactions while minimizing side products. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce flavanones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride involves its interaction with various molecular targets and pathways. It can inhibit oxidative stress by scavenging free radicals and modulating antioxidant enzymes. The compound may also interact with specific receptors and enzymes, influencing cellular signaling pathways and gene expression. These interactions contribute to its biological activities, such as anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride can be compared with other flavone derivatives, such as:

Properties

CAS No.

16146-82-0

Molecular Formula

C22H24ClNO2

Molecular Weight

369.9 g/mol

IUPAC Name

3-methyl-2-phenyl-6-(piperidin-1-ylmethyl)chromen-4-one;hydrochloride

InChI

InChI=1S/C22H23NO2.ClH/c1-16-21(24)19-14-17(15-23-12-6-3-7-13-23)10-11-20(19)25-22(16)18-8-4-2-5-9-18;/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3;1H

InChI Key

VQPSWBXRVHKHAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=C(C=C2)CN3CCCCC3)C4=CC=CC=C4.Cl

Origin of Product

United States

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